- Preparation method of trans-cefuroxime derivative, China, , ,

Cas no 97232-97-8 (Desacetyloxyethyl (E)-Cefuroxime Axetil)

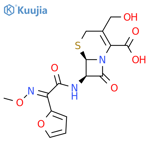

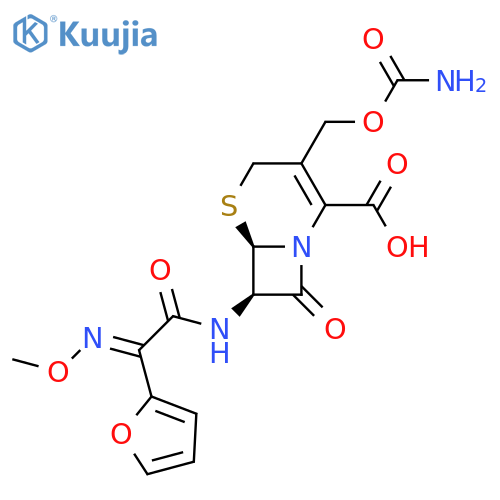

97232-97-8 structure

商品名:Desacetyloxyethyl (E)-Cefuroxime Axetil

Desacetyloxyethyl (E)-Cefuroxime Axetil 化学的及び物理的性質

名前と識別子

-

- Desethyl Acetate (E)-Cefuroxime Axetil

- Desacetyloxyethyl (E)-Cefuroxime Axetil

- cefuroxime

- Cefuroxime Sodium Impurity E (EP)

- (6R,7R)-3-[[(Aminocarbonyl)oxy]methyl]-7-[[(2E)-2-(2-furanyl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (ACI)

- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-[[(aminocarbonyl)oxy]methyl]-7-[[2-furanyl(methoxyimino)acetyl]amino]-8-oxo-, [6R-[6α,7β(E)]]- (9CI)

- EINECS 259-560-1

- CEFUROXIME AXETIL IMPURITY D [EP IMPURITY]

- (6R,7R)-7-(2-(2-Furyl)glyoxylamido)-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid 7(sup 2)-(Z)-(O-methyloxime) carbamate (ester)

- 4kov

- O1R9FJ93ED

- 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 3-(((aminocarbonyl)oxy)methyl)-7-((2-furanyl(methoxyimino)acetyl)amino)-8-oxo-, (6R-(6alpha,7beta(Z)))-

- 97232-97-8

- Cefuril

- D00262

- CHEMBL1436

- BRD-K02733959-236-02-8

- CEFUROXIME (MART.)

- CEFUROXIME [WHO-DD]

- Cefuroximum [INN-Latin]

- MFCD00864889

- BSPBio_000939

- Cefuroxime Acid

- DTXSID5022774

- CEFUROXIME [USP IMPURITY]

- W-105575

- KOV

- Cefuroxime [USAN:INN:BAN]

- UNII-O1R9FJ93ED

- (6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(2-furyl)-2-methoxyimino-acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- BRD-K02733959-236-07-7

- Cefuroximo

- Z2382058334

- CEFUROXIME (USP IMPURITY)

- AKOS015962849

- (6R,7R)-3-[(carbamoyloxy)methyl]-7-[(2Z)-2-(furan-2-yl)-2-(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- Zinacef Danmark

- C06894

- Cefuroximo (INN-Spanish)

- Cephuroxime

- CXM

- Cefuroximum (INN-Latin)

- Sharox

- CEFUROXIME [INN]

- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,3-[[(aminocarbonyl)oxy]methyl]-7-[[(2Z)-2-furanyl(methoxyimino)acetyl]amino]-8-oxo-, (6R,7R)-

- Q63409033

- NS00008662

- Cefuroxime [USAN:BAN:INN]

- Cefuroxima

- S01AA27

- CEFUROXIME [MART.]

- CS-0013520

- BRN 5783190

- Cefuroximum

- KS-5162

- DTXCID302774

- HY-B1256A

- CHEBI:3515

- Cefuroximine

- (6r,7r)-3-[(Carbamoyloxy)methyl]-7-{[(2z)-2-(Furan-2-Yl)-2-(Methoxyimino)acetyl]amino}-8-Oxo-5-Thia-1-Azabicyclo[4.2.0]oct-2-Ene-2-Carboxylic Acid

- Cefuroxime, Antibiotic for Culture Media Use Only

- EN300-53016

- 3-((carbamoyloxy)methyl)-7beta-((2Z)-2-(furan-2-yl)-2-(methoxyimino)acetamido)-3,4-didehydrocepham-4-carboxylic acid

- Biofuroksym

- (6R,7R)-3-((carbamoyloxy)methyl)-7-(((2Z)-2-furan-2-yl-2-(methoxyimino)acetyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid

- Zinacef

- Cefuroximo [INN-Spanish]

- Cefuroxime, VETRANAL(TM), analytical standard

- CEFUROXIME [MI]

- PD193945

- cefurossima

- KEF

- CEFUROXIME [VANDF]

- CEFUROXIME [USAN]

- AC-4539

- Cefuroxime (TN)

- Cefuroxim

- Prestwick3_000720

- BDBM50422689

- BIDD:GT0619

- Kefurox

- 55268-75-2

- (6R,7R)-3-[[(Aminocarbonyl)oxy]methyl]-7-[[(2Z)-2-(2-furanyl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid

- 3-[(carbamoyloxy)methyl]-7beta-[(2Z)-2-(furan-2-yl)-2-(methoxyimino)acetamido]-3,4-didehydrocepham-4-carboxylic acid

- SCHEMBL1821942

- BPBio1_001033

- DB01112

- Cefuroxime (USAN/INN)

- (6R,7R)-3-[(carbamoyloxy)methyl]-7-{[(2Z)-2-furan-2-yl-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

-

- インチ: 1S/C16H16N4O8S/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20/h2-4,10,14H,5-6H2,1H3,(H2,17,25)(H,18,21)(H,23,24)/b19-9+/t10-,14-/m1/s1

- InChIKey: JFPVXVDWJQMJEE-SWWZKJRFSA-N

- ほほえんだ: C(C1=C(COC(=O)N)CS[C@@H]2[C@@H](C(N12)=O)NC(=O)/C(/C1OC=CC=1)=N/OC)(=O)O

計算された属性

- せいみつぶんしりょう: 424.06888465g/mol

- どういたいしつりょう: 424.06888465g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 10

- 重原子数: 29

- 回転可能化学結合数: 8

- 複雑さ: 798

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.2

- トポロジー分子極性表面積: 199Ų

じっけんとくせい

- 密度みつど: 1.76±0.1 g/cm3 (20 ºC 760 Torr),

- ようかいど: ほとんど溶けない(0.089 g/l)(25ºC)、

- LogP: -0.8

Desacetyloxyethyl (E)-Cefuroxime Axetil 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D289280-10mg |

Desacetyloxyethyl (E)-Cefuroxime Axetil |

97232-97-8 | 10mg |

$ 2330.00 | 2023-09-08 | ||

| A2B Chem LLC | AW54142-10mg |

5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,3-[[(aminocarbonyl)oxy]methyl]-7-[[2-furanyl(methoxyimino)acetyl]amino]-8-oxo-, [6R-[6a,7b(E)]]- |

97232-97-8 | 10mg |

$2352.00 | 2024-07-18 | ||

| A2B Chem LLC | AW54142-1mg |

5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,3-[[(aminocarbonyl)oxy]methyl]-7-[[2-furanyl(methoxyimino)acetyl]amino]-8-oxo-, [6R-[6a,7b(E)]]- |

97232-97-8 | 1mg |

$403.00 | 2024-07-18 | ||

| TRC | D289280-1mg |

Desacetyloxyethyl (E)-Cefuroxime Axetil |

97232-97-8 | 1mg |

$ 295.00 | 2023-09-08 |

Desacetyloxyethyl (E)-Cefuroxime Axetil 合成方法

合成方法 1

はんのうじょうけん

1.1 Solvents: Ethyl acetate ; 40 min, -50 - -40 °C

1.2 Solvents: Water ; 30 min, -50 - -40 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 1.8

1.2 Solvents: Water ; 30 min, -50 - -40 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 1.8

リファレンス

Desacetyloxyethyl (E)-Cefuroxime Axetil Raw materials

Desacetyloxyethyl (E)-Cefuroxime Axetil Preparation Products

Desacetyloxyethyl (E)-Cefuroxime Axetil 関連文献

-

Yan Cui,Lei Tang,Bosai He,Ran Liu,Qing Li Anal. Methods 2015 7 1958

-

Basilio Morelli Analyst 1988 113 1077

-

Patricia A. Coomber,Jack P. Jefferies,John D. Woodford Analyst 1982 107 1451

-

Abdul Hameed,Sehrish Fatima,Faiz Ur Rahman,Tae-Ho Yoon,Andaleeb Azam,Shaukat Khan,Ajmal Khan,Nazar Ul Islam New J. Chem. 2014 38 1641

-

Partha S. Mukherjee,H. Thomas Karnes Analyst 1996 121 1573

97232-97-8 (Desacetyloxyethyl (E)-Cefuroxime Axetil) 関連製品

- 56271-94-4(Descarbamoyl Cefuroxime)

- 55268-75-2((6R,7R)-3-[(carbamoyloxy)methyl]-7-[(2Z)-2-(furan-2-yl)-2-(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid)

- 64544-07-6(Cefuroxime axetil)

- 947723-87-7((aZ)-a-(Methoxyimino)-N-(5aR,6R)-1,4,5a,6-tetrahydro-1,7-dioxo-3H,7H-azeto2,1-bfuro3,4-d1,3thiazin-6-yl-2-furanacetamide)

- 39685-31-9(Cefuracetime)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量